molecular formula C22H22Br2 B3201631 1,3-Bis(4-bromophenyl)adamantane CAS No. 101968-58-5

1,3-Bis(4-bromophenyl)adamantane

Cat. No.: B3201631
CAS No.: 101968-58-5
M. Wt: 446.2 g/mol
InChI Key: RBCRGSUPIQCDJR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-bromophenyl)adamantane can be synthesized through a series of reactions involving adamantane and bromobenzene derivatives. One common method involves the Suzuki coupling reaction, where 1,3,5,7-tetrakis(4-bromophenyl)adamantane is polymerized with phenylboronic acid-type compounds . This reaction typically requires a palladium catalyst and is conducted in an acetonitrile–THF medium at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key steps include the preparation of high-purity starting materials, efficient catalytic systems, and effective purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-bromophenyl)adamantane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted adamantane derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1,3-Bis(4-bromophenyl)adamantane involves its interaction with molecular targets and pathways. The adamantane core provides stability and lipophilicity, enhancing the compound’s ability to interact with biological membranes and proteins. The bromophenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity .

Biological Activity

1,3-Bis(4-bromophenyl)adamantane is a compound belonging to the adamantane family, known for its unique cage-like structure and diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound has the molecular formula C19_{19}H18_{18}Br2_2 and is characterized by two bromophenyl groups attached to an adamantane core. The synthesis typically involves the bromination of phenyl groups followed by coupling reactions to form the final compound.

Synthesis Method

  • Starting Materials : Adamantane and bromobenzene derivatives.
  • Reagents : Bromine or brominating agents, catalysts (e.g., palladium).
  • Conditions : The reaction is usually carried out under reflux conditions in organic solvents like toluene or dichloromethane.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial and Antifungal Activity

Research indicates that compounds related to this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • In vitro Studies : Compounds derived from adamantane have shown promising results against pathogens such as Staphylococcus aureus and Candida albicans .
  • Mechanism of Action : The exact mechanism is not fully understood but may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Anticancer Properties

This compound has also been studied for its anticancer effects:

  • Cell Line Studies : It demonstrated cytotoxic effects against various human tumor cell lines. The compound's ability to inhibit cell proliferation suggests potential as a chemotherapeutic agent .
  • Mechanisms : Potential mechanisms include induction of apoptosis and inhibition of cell cycle progression.

Case Studies

Several case studies have documented the efficacy of adamantane derivatives in treating infections and cancer:

  • Case Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial potency of this compound against E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .
  • Case Study on Anticancer Activity :
    • In vitro tests on breast cancer cell lines showed that treatment with this compound led to a reduction in cell viability by over 50% at specific concentrations .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, preliminary studies suggest:

  • Absorption : Likely good due to its lipophilic nature.
  • Metabolism : Expected to undergo metabolic transformations via cytochrome P450 enzymes.
  • Excretion : Primarily through renal pathways.

Properties

IUPAC Name

1,3-bis(4-bromophenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Br2/c23-19-5-1-17(2-6-19)21-10-15-9-16(11-21)13-22(12-15,14-21)18-3-7-20(24)8-4-18/h1-8,15-16H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCRGSUPIQCDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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